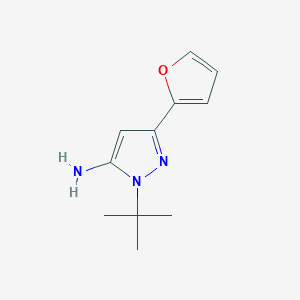

1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

The compound is a derivative of aminophenyl . Aminophenyl compounds are generally used in the synthesis of various pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . For example, a process for preparing 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory .Chemical Reactions Analysis

Amines can be prepared in several ways, including alkylation or arylation reactions on nitrogen, catalytic hydrogenation or metal-hydride reduction of compounds with nitrogen in a higher oxidation state, and conversion of amides to amines by reduction, hydrolysis, or rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-aminophenol significantly influence their applications. For instance, 4-aminophenol is used as a developing agent in photography due to its ability to convert exposed silver halide crystals into metallic silver .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on pyrazole derivatives, including compounds similar to 1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide, focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions, yielding products with potential biological activities. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the chemical versatility and reactivity of pyrazole-based compounds (Hassan, Hafez, & Osman, 2014). Additionally, studies have focused on the functionalization reactions of pyrazole derivatives, offering insights into their structural modifications and potential applications (Yıldırım & Kandemirli, 2006).

Biological Activities and Applications

The biological activities of pyrazole derivatives are a significant area of interest, with studies evaluating their cytotoxicity, antimicrobial, and antitumor properties. Some pyrazole compounds have been tested in vitro for their cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013). Research also includes the synthesis and biological evaluation of pyrazolopyrimidine derivatives as anticancer and anti-inflammatory agents, highlighting the diverse therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Molecular Hybridization and Drug Discovery

The concept of molecular hybridization, combining pyrazole moieties with other pharmacophores to create novel compounds with enhanced biological activities, has been explored in the context of drug discovery. This approach has led to the development of pyrazole–indole hybrids with potent antitumor activity, demonstrating the utility of pyrazole derivatives in designing new anticancer agents (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Antioxidant Properties and Environmental Protection

Pyrazole derivatives have also been studied for their antioxidant properties, with some compounds showing potential to mitigate oxidative stress and DNA damage in environmental toxicology studies. For instance, a novel pyrazolecarboxamide derivative demonstrated protective effects against lead nitrate-induced oxidative stress in aquatic organisms, indicating applications beyond pharmacology (Soliman, Hamed, Lee, & Sayed, 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-aminophenyl)-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-13-11(16)10-6-7-15(14-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKCTMQEJMCPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)

![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)

![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)